molecular formula C28H44O3S B1585396 Naphthalenesulfonic acid, dinonyl- CAS No. 25322-17-2

Naphthalenesulfonic acid, dinonyl-

Cat. No. B1585396
CAS RN: 25322-17-2
M. Wt: 460.7 g/mol
InChI Key: ANYJSVKEVRJWRW-UHFFFAOYSA-N
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Description

“Naphthalenesulfonic acid, dinonyl-” is a chemical compound that exhibits excellent emulsifying, dispersing, permeating, wetting, and solubilizing abilities . It is often used in the production of dyes .


Synthesis Analysis

The synthesis of “Naphthalenesulfonic acid, dinonyl-” involves a reaction between nonylene and naphthalene with aluminum chloride as a catalyst to generate dinonyl naphthalene. This is then reacted with concentrated sulfuric acid to generate dinonyl naphthalenemonosulfonic acid or dinonyl naphthalenedisulfonic acid .


Molecular Structure Analysis

The molecular structure of “Naphthalenesulfonic acid, dinonyl-” is complex due to the presence of multiple isomers resulting from varying ring placement of substituent groups and branching of the alkyl groups .


Chemical Reactions Analysis

“Naphthalenesulfonic acid, dinonyl-” is prepared through a series of reactions, including alkylation, sedimentation, alkali washing, distillation, sulfonation, water washing, and desolventizing .


Physical And Chemical Properties Analysis

“Naphthalenesulfonic acid, dinonyl-” is a liquid that is slightly soluble in water and stable under normal conditions . It has a molecular formula of C28H44O3S .

Scientific Research Applications

Surface Chemistry and Solution Behavior

Dinonylnaphthalene sulfonic acid (DNNSA) has attracted considerable attention from surface chemists due to its unique properties . It forms inverted micelles in nonpolar solvents, which have been the subject of many studies . These micelles can include water and mineral acids, and their properties can be affected by various factors .

Corrosion Inhibition

Certain salts of DNNSA have been found to be effective oil-soluble corrosion inhibitors . This makes DNNSA valuable in industries where metal corrosion is a concern .

Stability Constants Determination

DNNSA has been used in many studies to determine the stability constants of inorganic complexes in solution . This application is crucial in understanding the behavior of these complexes .

Liquid Ion Exchange Reagent

As early as 1957, it was discovered that DNNSA solutions in nonpolar organic solvents can extract metallic ions from aqueous solutions . This makes DNNSA a useful liquid ion exchange reagent .

Phase-Transfer Catalyst

DNNSA has been found to be an effective phase-transfer catalyst . This property is useful in various chemical reactions where a catalyst is needed to transfer a reactant from one phase to another .

Acid Catalyst

DNNSA has been found to be an effective acid catalyst in promoting reactions in organic media . This makes it valuable in various organic synthesis processes .

Dispersing Agent

DNNSA can be used as a dispersing agent . This property is useful in various industries, such as paint and coatings, where it helps to distribute particles evenly in a medium .

Emulsifying Agent

DNNSA can also be used as an emulsifying agent . This property is useful in creating stable mixtures of oil and water, which is important in many industries, including food, cosmetics, and pharmaceuticals .

Safety and Hazards

“Naphthalenesulfonic acid, dinonyl-” is a flammable material and can cause moderate irritation to the skin, eyes, and respiratory system. It can also produce harmful products of combustion such as CO and CO2 .

Mechanism of Action

Target of Action

The primary targets of Naphthalenesulfonic acid, dinonyl- Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to form hydrogen bonds .

Mode of Action

The mode of action of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Naphthalenesulfonic acid, dinonyl- Sulfonic acids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids are generally poorly absorbed due to their high polarity . The impact of these properties on the bioavailability of Naphthalenesulfonic acid, dinonyl-

Result of Action

The molecular and cellular effects of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can potentially alter the function of various biological molecules, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthalenesulfonic acid, dinonyl- . For instance, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its interactions with biological targets . Furthermore, the presence of other ions in the environment can also affect the solubility and stability of Naphthalenesulfonic acid, dinonyl- .

properties

IUPAC Name

4,5-di(nonyl)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJSVKEVRJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenesulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Naphthalenesulfonic acid, dinonyl-

CAS RN

25322-17-2, 773811-74-8
Record name Naphthalenesulfonic acid, dinonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773811748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinonylnaphthalenesulphonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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